![molecular formula C13H11Cl2N3O2S B2969526 methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate CAS No. 866051-39-0](/img/structure/B2969526.png)

methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

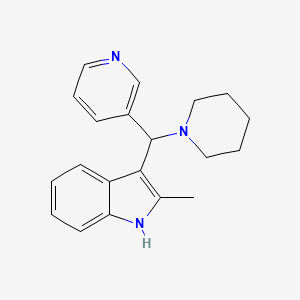

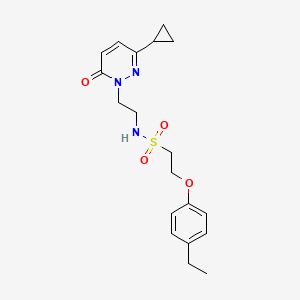

“Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 866051-39-0. It has a molecular weight of 344.22 and its IUPAC name is methyl 3- ( { (E)- [2- (2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17). This indicates that the molecule consists of a thiophene ring substituted with a carboxylate group at the 2-position and a complex hydrazine derivative at the 3-position .Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including those related to the specified chemical structure, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Studies employing in vitro methodologies, such as the Ames test and Comet assay, found that certain thiophene derivatives did not exhibit positive responses in mutagenicity tests at tested doses, indicating a potential for safe application in various fields, including pharmaceuticals and agrochemicals (Lepailleur et al., 2014).

Novel Routes to Organic Synthesis

Research into thiophene derivatives has also uncovered new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of these compounds in organic synthesis and their potential applications in the development of new pharmaceuticals and agrochemical products (Corral & Lissavetzky, 1984).

Cyclization Mechanisms and New Synthetic Pathways

Another study explored the reactions of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, thus providing insights into cyclization mechanisms and opening new synthetic pathways for thiophene derivatives (Hajjem et al., 2010).

Fluorescent Probes for Metal Ions

Thiophene-based polymers have been developed as fluorescent probes for metal ions, demonstrating high sensitivity and selectivity, especially for Cu2+ ions. This application is particularly relevant for environmental monitoring and the development of sensors for detecting heavy metal contamination (Guo et al., 2015).

Anticancer Drug Development

Organotin(IV) complexes derived from thiophene-based Schiff bases have shown potential as anticancer drugs. These complexes have been synthesized and characterized, with in vitro cytotoxicity studies indicating promising anticancer activity against various human tumor cell lines (Basu Baul et al., 2009).

Mechanism of Action

Target of action

Compounds with a hydrazine group (NH2-NH2) are often involved in reactions with carbonyl compounds (C=O), such as aldehydes and ketones, to form hydrazones . The specific targets would depend on the exact biological context and the presence of suitable carbonyl compounds.

Mode of action

The hydrazine group can act as a nucleophile, attacking the electrophilic carbon in the carbonyl group. This can result in the formation of a hydrazone, a process that is usually catalyzed by an acid .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

methyl 3-[[2-(2,4-dichlorophenyl)hydrazinyl]methylideneamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZFMCGEFGPUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=CNNC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)

![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)

![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)